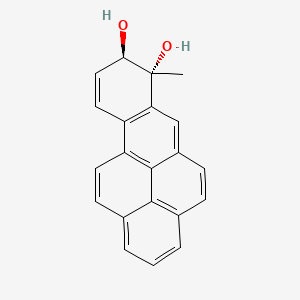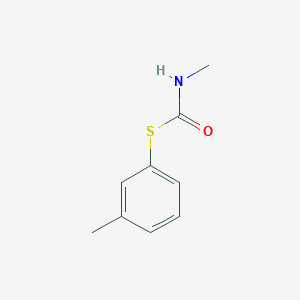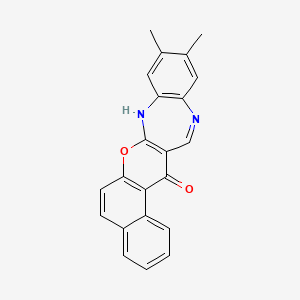
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one is a complex organic compound characterized by its unique fused ring structure This compound belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno Ring: This step often involves the cyclization of a suitable precursor, such as a hydroxybenzaldehyde, under acidic or basic conditions.
Benzodiazepine Ring Formation: The benzodiazepine ring can be formed through a condensation reaction between an o-phenylenediamine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant activities.
Wirkmechanismus
The mechanism of action of 10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one involves its interaction with specific molecular targets, such as:
GABA Receptors: Similar to other benzodiazepines, it may enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to sedative and anxiolytic effects.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Chlorazepate: Used for its anxiolytic and sedative properties.
Uniqueness
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one is unique due to its fused chromeno and benzo rings, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural uniqueness could lead to different binding affinities and activities at various biological targets, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
81684-72-2 |
|---|---|
Molekularformel |
C22H16N2O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
18,19-dimethyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16(21),17,19,22-decaen-2-one |
InChI |
InChI=1S/C22H16N2O2/c1-12-9-17-18(10-13(12)2)24-22-16(11-23-17)21(25)20-15-6-4-3-5-14(15)7-8-19(20)26-22/h3-11,24H,1-2H3 |
InChI-Schlüssel |
UNIPQSFXXYTMHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=CC3=C(N2)OC4=C(C3=O)C5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)


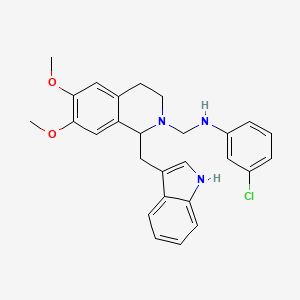
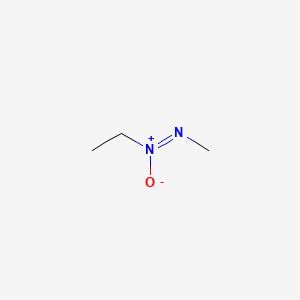
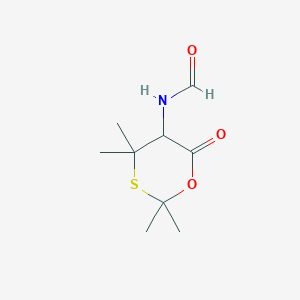
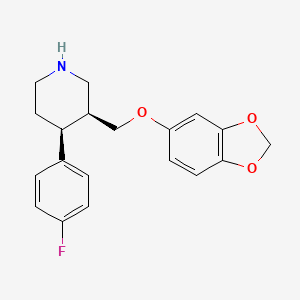
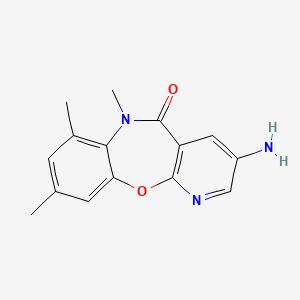

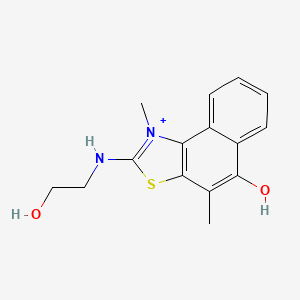
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
